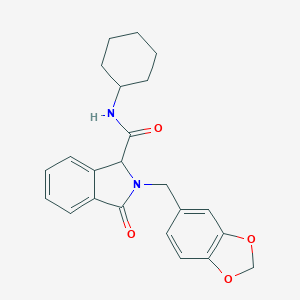![molecular formula C14H17N3S2 B293204 N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzothieno[2,3-d]pyrimidines, which have been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and physiological effects:
Studies have shown that N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can modulate various biochemical and physiological processes in the body. For example, this compound has been found to reduce oxidative stress, inflammation, and cell proliferation, which are all involved in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is its potential as a therapeutic agent for various diseases. However, there are also several limitations to using this compound in lab experiments. For example, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, more research is needed to investigate the safety and toxicity of this compound in humans.
Synthesis Methods
The synthesis of N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can be achieved through a multistep process. The first step involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-ethoxycarbonylbenzothiophene. This intermediate is then reacted with allyl bromide to obtain N-allyl-2-(methylsulfanyl)benzothiophene. Finally, this compound is reacted with guanidine carbonate to form the desired product.
Scientific Research Applications
N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have investigated the potential of this compound as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C14H17N3S2 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3S2/c1-3-8-15-12-11-9-6-4-5-7-10(9)19-13(11)17-14(16-12)18-2/h3H,1,4-8H2,2H3,(H,15,16,17) |
InChI Key |
SQNFBLGXQDDAEK-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C2C3=C(CCCC3)SC2=N1)NCC=C |
Canonical SMILES |
CSC1=NC(=C2C3=C(CCCC3)SC2=N1)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Phenyl-4-imino-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-amine](/img/structure/B293128.png)
![2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide](/img/structure/B293129.png)
![5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293130.png)
![2-(4-chlorobenzyl)-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293136.png)

![Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293138.png)
![Ethyl 3-{[(3-chloroanilino)carbonyl]amino}-4,6-diphenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B293140.png)
![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)
![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole](/img/structure/B293143.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)